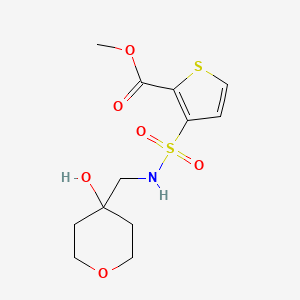![molecular formula C15H14N4O3 B2797467 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide CAS No. 2034446-49-4](/img/structure/B2797467.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is a compound that features a combination of benzoxazole and pyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves the following key steps:
Formation of benzoxazole core: : This is usually achieved through the cyclization of 2-aminophenol with a carbonyl compound.
Attachment of the acetamide moiety: : This involves the reaction of the benzoxazole intermediate with acetic anhydride or a similar acylating agent.
Incorporation of the pyrimidine ring: : This step is typically carried out through nucleophilic substitution reactions, where an appropriate pyrimidine derivative is introduced.
Industrial Production Methods: On an industrial scale, the production involves:
Optimization of reaction conditions: : Ensuring maximum yield and purity by controlling temperature, pH, and reactant concentrations.
Catalyst selection: : Using suitable catalysts to enhance reaction rates without compromising the quality of the final product.
Purification techniques: : Employing methods such as recrystallization, chromatography, and distillation to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically resulting in the formation of oxo derivatives.
Reduction: : Reductive processes can lead to the saturation of its double bonds or reduction of oxo groups.
Substitution: : Various nucleophiles can substitute different parts of the compound under appropriate conditions.
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution conditions: : Acidic or basic environments depending on the nature of the nucleophile.
Major Products: The major products formed from these reactions include:
Oxidized derivatives with additional oxo groups.
Reduced compounds with saturated moieties.
Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile modifications, facilitating the development of novel materials and catalysts.
Biology: The biological applications are significant, as the compound's structure can interact with various biomolecules. It's utilized in the study of enzyme inhibitors, receptor ligands, and other biologically active compounds.
Medicine: Medicinal chemistry has seen this compound's potential in drug design and development. Its interactions with biological targets make it a candidate for therapeutic agents, particularly in the areas of oncology and infectious diseases.
Industry: In the industrial sector, this compound finds applications in the development of advanced materials, including polymers and coatings. Its stability and reactivity profile make it suitable for various industrial processes.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets. These interactions typically involve:
Binding to active sites of enzymes: : Modulating enzymatic activity.
Interaction with receptors: : Influencing signal transduction pathways.
Involvement in cellular pathways: : Affecting cellular functions and processes.
Comparación Con Compuestos Similares
Similar Compounds:
Benzoxazoles: : Share the benzoxazole core but lack the pyrimidine moiety.
Pyrimidine derivatives: : Contain the pyrimidine ring but differ in other structural components.
Acetamides: : Similar acetamide linkage but with different aromatic systems.
Uniqueness: What sets 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide apart is its combination of functional groups, which provides a unique reactivity profile and a broad spectrum of applications across different fields.
This article highlights the multifaceted nature of this compound, emphasizing its synthesis, reactivity, and applications. Do you want to dive deeper into any of these sections?
Propiedades
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-pyrimidin-5-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-14(18-6-5-11-7-16-10-17-8-11)9-19-12-3-1-2-4-13(12)22-15(19)21/h1-4,7-8,10H,5-6,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAQEQFVPMBPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797389.png)


![N-[(2-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2797396.png)



![1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2797402.png)

![3-Azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2797406.png)
![7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2797407.png)
